2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride
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Overview
Description
2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride is a synthetic organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the corresponding amine intermediate.
Hydroxylation: The amine intermediate is then hydroxylated using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group at the alpha position relative to the amine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-one.
Reduction: Formation of 2-amino-1-(4-fluoro-3-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-fluorophenyl)propan-1-ol hydrochloride
- 2-amino-1-(3-methylphenyl)propan-1-ol hydrochloride
- 2-amino-1-(4-chloro-3-methylphenyl)propan-1-ol hydrochloride
Uniqueness
2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
2408972-83-6 |
---|---|
Molecular Formula |
C10H15ClFNO |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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